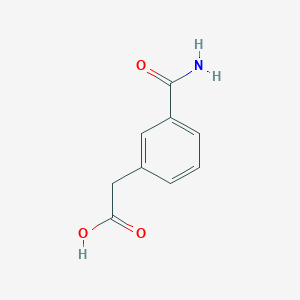

2-(3-Carbamoylphenyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-carbamoylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)7-3-1-2-6(4-7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFWSRHYLZXQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149387-98-3 | |

| Record name | 2-(3-carbamoylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Carbamoylphenyl Acetic Acid

Retrosynthetic Analysis and Key Precursors for 2-(3-Carbamoylphenyl)acetic Acid Synthesis

Retrosynthetic analysis of 2-(3-carbamoylphenyl)acetic acid reveals several key disconnection points, suggesting various synthetic strategies. The most apparent disconnection is at the C-C bond between the phenyl ring and the acetic acid moiety. This leads to precursors such as a 3-halobenzamide derivative and a two-carbon synthon for the acetic acid side chain. Another approach involves disconnecting the amide bond of the carbamoyl (B1232498) group, pointing to 3-carboxyphenylacetic acid or its ester as a precursor, which can then be amidated. Furthermore, the entire substituted benzene (B151609) ring can be considered a single unit to be constructed through multi-step aromatic chemistry.

Key precursors for the synthesis of 2-(3-carbamoylphenyl)acetic acid include:

3-Bromobenzonitrile or 3-Iodobenzonitrile: These can undergo reactions to introduce the acetic acid side chain, followed by hydrolysis of the nitrile to a carbamoyl group.

3-Aminophenylacetic acid: The amino group can be converted to a carbamoyl group through various chemical transformations.

Methyl 3-aminophenylacetate: Similar to the acid, but with the carboxyl group protected as an ester.

3-Halobenzyl halides (e.g., 3-bromobenzyl bromide): These can be used to introduce the benzyl (B1604629) group, which is then oxidized to the carboxylic acid, with the halide on the ring serving as a handle for introducing the carbamoyl group.

3-Carboxybenzaldehyde: This can be a starting point for building the acetic acid side chain via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction and amidation.

The choice of precursor often depends on the desired synthetic route, availability of starting materials, and the need for specific functional group tolerance in subsequent steps.

Classical and Modern Synthetic Routes: Advantages, Limitations, and Mechanistic Insights

The synthesis of 2-(3-carbamoylphenyl)acetic acid can be achieved through a variety of classical and modern synthetic routes. These methods offer different advantages in terms of yield, scalability, and functional group compatibility.

Multistep Organic Synthesis Strategies

Multistep syntheses provide a versatile platform for constructing 2-(3-carbamoylphenyl)acetic acid, often starting from simple, commercially available materials. mdpi.commnstate.edu A common strategy involves the construction of the substituted phenyl ring followed by the introduction and modification of the functional groups. mdpi.com

A different approach might involve the reaction of methylhydrazine with an appropriate unsaturated carboxylic acid to form a pyrazolidinone ring, which can then be further modified. mnstate.edu The mechanism likely involves initial acid-base chemistry between the amine and carboxylic acid, followed by nucleophilic attack of the amine. mnstate.edu

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are crucial for the efficient synthesis of 2-(3-carbamoylphenyl)acetic acid, ensuring that reactions occur at the desired functional group and position on the aromatic ring. nih.govnih.govburleylabs.co.ukresearchgate.netbohrium.com

For example, in molecules with multiple potential reaction sites, protecting groups may be employed to block reactivity at certain positions while allowing functionalization at others. The regioselective functionalization of unprotected carbazoles with donor-acceptor cyclopropanes demonstrates how catalyst choice can direct the reaction to either N-H or C-H functionalization. nih.gov Scandium triflate as a Lewis acid catalyst promotes N-H functionalization, while triflic acid as a Brønsted acid catalyst leads to C-H functionalization at the 3-position. nih.gov

Palladium-catalyzed reactions are also instrumental in achieving high chemo- and regioselectivity. nih.govresearchgate.net For instance, the Buchwald-Hartwig amination can be combined with C/N-arylation in a one-pot process to construct carbazole (B46965) structures with precise control over the bond-forming steps. nih.govburleylabs.co.ukresearchgate.net

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions for Phenylacetic Acid Derivatives

Palladium-catalyzed carbonylation and cross-coupling reactions are powerful modern methods for synthesizing phenylacetic acid derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.orgresearchgate.net These reactions offer mild conditions and high functional group tolerance. organic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.org

A significant advancement is the use of carbon monoxide surrogates, such as phenyl formate (B1220265) or formic acid, to avoid the handling of toxic CO gas. organic-chemistry.orgrsc.org In one such method, aryl halides are carbonylated with phenyl formate in the presence of a palladium catalyst, like Pd/P(t-Bu)₃ or Pd/Xantphos, and a base like triethylamine. organic-chemistry.org This reaction proceeds at a mild temperature of 80°C and tolerates a wide array of functional groups. organic-chemistry.org The proposed mechanism involves the base-catalyzed decarbonylation of phenyl formate to generate CO in situ, which then inserts into the arylpalladium species. organic-chemistry.org

Similarly, formic acid can serve as a CO source for the palladium-catalyzed alkoxycarbonylation of aryl halides with phenols, yielding aryl benzoates. rsc.orgresearchgate.net This method also operates under mild conditions and exhibits good functional group compatibility. rsc.org

Furthermore, palladium catalysis can be extended to the carbonylation of aryl tosylates and mesylates, which are readily available from phenols. organic-chemistry.org Using a system of Pd(OAc)₂ with a bulky, bidentate ligand allows for the reaction to proceed at atmospheric pressure of CO and temperatures between 80-110°C. organic-chemistry.org This approach is compatible with a broad range of functional groups and various alcohols. organic-chemistry.org

Derivatization Strategies and Reaction Pathways of the Carboxyl and Carbamoyl Groups

The carboxyl and carbamoyl groups of 2-(3-carbamoylphenyl)acetic acid offer multiple avenues for derivatization, allowing for the synthesis of a diverse range of analogs with potentially altered properties. biosynth.comresearchgate.netresearchgate.netthermofisher.com

Esterification and Amidation Reactions of the Acetic Acid Moiety

The carboxylic acid moiety is readily converted into esters and amides through well-established synthetic protocols.

Esterification: Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or the water byproduct is removed as it forms. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. youtube.com

Lewis acids, such as hafnium chloride and zirconium compounds, can also catalyze esterification reactions, often under milder conditions than strong Brønsted acids. rug.nl

Amidation: The formation of an amide bond from the carboxylic acid and an amine typically requires the use of coupling reagents to activate the carboxyl group. researchgate.netfishersci.co.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields. fishersci.co.uk Other modern coupling agents include HATU, HBTU, and PyBOP. fishersci.co.uk

Direct amidation of carboxylic acids with amines without coupling reagents is also possible, sometimes under thermal conditions or with catalysts like boric acid. mdpi.com

Chemical Modifications and Functionalization of the Carbamoyl Functionality

The carbamoyl group, a primary amide, is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

One common modification involves the hydrolysis of the carbamoyl group to the corresponding carboxylic acid. This transformation is typically achieved under acidic or basic conditions, yielding 3-(carboxymethyl)benzoic acid. This reaction is fundamental for converting the amide into a different functional group, thereby expanding the synthetic utility of the parent molecule.

Another key functionalization is the dehydration of the carbamoyl group to a nitrile. This reaction is often carried out using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). The resulting 2-(3-cyanophenyl)acetic acid is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles.

The carbamoyl nitrogen can also undergo N-alkylation or N-arylation reactions. These transformations typically require the deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile. Subsequent reaction with an alkyl or aryl halide introduces a substituent on the nitrogen atom.

Furthermore, the carbamoyl group can participate in rearrangement reactions . For instance, the Hofmann rearrangement, which involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide), can convert the carbamoyl group into an amino group, leading to the formation of 2-(3-aminophenyl)acetic acid. This reaction proceeds through an isocyanate intermediate.

The carbamoyl moiety can also be transformed into other functional groups, such as thioamides, by reaction with Lawesson's reagent, or into amidines through various synthetic routes. These modifications significantly enhance the structural diversity that can be accessed from 2-(3-Carbamoylphenyl)acetic acid.

A summary of key chemical modifications of the carbamoyl group is presented in the interactive table below.

| Reaction Type | Reagents | Product Functional Group | Example Product |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | 3-(Carboxymethyl)benzoic acid |

| Dehydration | P₂O₅, SOCl₂, TFAA | Nitrile | 2-(3-Cyanophenyl)acetic acid |

| N-Alkylation | 1. Strong Base 2. R-X | N-Substituted Amide | 2-(3-(N-alkylcarbamoyl)phenyl)acetic acid |

| Hofmann Rearrangement | Br₂, NaOH | Amine | 2-(3-Aminophenyl)acetic acid |

| Thionation | Lawesson's Reagent | Thioamide | 2-(3-Thiocarbamoylphenyl)acetic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-(3-Carbamoylphenyl)acetic acid is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents, the carboxymethyl (-CH₂COOH) and carbamoyl (-CONH₂) groups, play a crucial role in determining the regioselectivity of these reactions. uci.edu

Electrophilic Aromatic Substitution:

Both the carboxymethyl and carbamoyl groups are deactivating and meta-directing towards electrophilic aromatic substitution. uci.edu This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.commasterorganicchemistry.com The positive charge in the arenium ion intermediate is stabilized when the electrophile adds to a position meta to these groups. uci.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, predominantly at the positions meta to the existing substituents.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen. uci.edu

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions are generally not effective on strongly deactivated rings like 2-(3-Carbamoylphenyl)acetic acid. uci.edu

Nucleophilic Aromatic Substitution:

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAᵣ) can occur on the phenyl ring of 2-(3-Carbamoylphenyl)acetic acid, particularly if a good leaving group (such as a halide) is present on the ring. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, like the carbamoyl and carboxymethyl groups, can facilitate SNAᵣ reactions by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.orgopenstax.org For an SNAᵣ reaction to proceed, the leaving group must be located at a position that is ortho or para to an electron-withdrawing group. openstax.org In the case of 2-(3-Carbamoylphenyl)acetic acid, if a leaving group were present at the 2-, 4-, or 6-positions, it would be ortho or para to the deactivating groups, making it potentially susceptible to nucleophilic attack.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 2-(3-Carbamoylphenyl)acetic Acid and its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance sustainability. researchgate.netnih.gov The synthesis of 2-(3-Carbamoylphenyl)acetic acid and its analogs is an area where such principles can be effectively implemented.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental footprint of the synthesis. nih.govresearchgate.net

Catalysis: The use of catalytic methods, including biocatalysis and metal-free catalysis, is a cornerstone of green chemistry. chemrxiv.orgrsc.org Enzymes, for instance, can offer high selectivity and operate under mild conditions, often in aqueous media. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. This minimizes waste generation. chemrxiv.orgrsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels is a long-term goal for sustainable chemical production.

For the synthesis of 2-(3-Carbamoylphenyl)acetic acid analogs, sustainable strategies could involve the enzymatic hydrolysis of a nitrile precursor or the use of flow chemistry. chemrxiv.orgrsc.org Flow chemistry, in particular, offers advantages in terms of safety, efficiency, and scalability, and can be more environmentally friendly than batch processing. chemrxiv.orgrsc.org

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Utilizing water or ethanol as the reaction medium. nih.govresearchgate.net |

| Catalysis | Employing biocatalysts or metal-free catalysts. researchgate.netchemrxiv.orgrsc.org |

| Atom Economy | Designing routes that minimize byproduct formation. chemrxiv.orgrsc.org |

| Energy Efficiency | Utilizing microwave irradiation or flow chemistry. nih.govnih.govchemrxiv.orgrsc.org |

| Renewable Feedstocks | Investigating bio-based starting materials. |

By integrating these green chemistry principles, the synthesis of 2-(3-Carbamoylphenyl)acetic acid and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement of 2 3 Carbamoylphenyl Acetic Acid and Its Analogs

Structure-Activity Relationship (SAR) Studies for 2-(3-Carbamoylphenyl)acetic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogs of 2-(3-carbamoylphenyl)acetic acid, these studies involve systematic modifications of the molecule to identify key structural features responsible for its interactions with biological targets. The process involves synthesizing a series of related compounds and evaluating their biological effects, which helps in the design of more potent and selective agents.

Positional isomerism, which concerns the different placement of functional groups on a molecular scaffold, can have a profound impact on the biological and physicochemical properties of a molecule. The relative positions of the carbamoyl (B1232498) and acetic acid groups on the phenyl ring of 2-(3-carbamoylphenyl)acetic acid are critical determinants of its interaction profile. The subject compound features a meta-substitution pattern. Studies on related molecules demonstrate that altering substituent positions (e.g., to ortho or para) can significantly change molecular behavior.

For instance, research on other aromatic compounds has shown that the placement of a carboxylic acid group dictates the nature of intermolecular interactions. An ortho or para position might facilitate or hinder intramolecular hydrogen bonding, which in turn affects the molecule's preferred conformation and its ability to bind to a target. In aqueous environments, the position of functional groups influences the balance between hydrophobic and hydrogen-bonding interactions, which can control self-assembly processes and pathway complexity. In one study, placing a carboxyl group at the 2-position (ortho-like) of a BODIPY dye enabled efficient hydrogen-bonding, leading to a single thermodynamic species, whereas placing it at the meso-position (meta-like) resulted in more complex behavior due to competing interactions. Similarly, SAR studies on aspirin-based benzyl (B1604629) esters revealed that positional isomerism was a significant determinant of their inhibitory activity on cancer cell growth. The analysis of alkoxyphenylcarbamic acid derivatives, which are local anesthetics, also showed that positional isomers could be differentiated based on their physical properties, underscoring the structural importance of substituent placement.

The table below illustrates the concept using hypothetical activity data for isomeric carbamoylphenylacetic acids to demonstrate how positional changes can affect biological outcomes.

| Compound | Position of Carbamoyl Group | Position of Acetic Acid Group | Hypothetical Biological Activity (IC₅₀ in µM) |

| Isomer 1 | 2- (ortho) | 1 | 15.2 |

| Isomer 2 | 3- (meta) | 1 | 5.8 |

| Isomer 3 | 4- (para) | 1 | 22.5 |

This table is for illustrative purposes to show the potential impact of positional isomerism.

The three-dimensional shape of a molecule, or its conformation, is crucial for its ability to recognize and bind to a biological target. For 2-(3-carbamoylphenyl)acetic acid, the flexibility arises from the rotation around several single bonds, particularly the C-C bond of the acetic acid side chain and the C-C bond connecting it to the phenyl ring. The orientation of the carboxylic acid group (–COOH) is especially important.

Studies on acetic acid have shown that the carboxyl group can exist in syn and anti conformations. While the syn conformation is generally more stable and preferred, the anti state can also be present in solution under normal conditions. The energy difference between these conformers and the rotational barrier can be influenced by the solvent and the presence of other functional groups. The specific conformation adopted by 2-(3-carbamoylphenyl)acetic acid upon approaching its target site will determine the quality of the fit within a binding pocket. A favorable conformation allows for optimal alignment of pharmacophoric features with complementary residues in the target protein, maximizing binding affinity. Molecular dynamics simulations are often employed to explore the conformational landscape of a ligand and understand how it adapts to a binding site.

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. Identifying the key pharmacophoric features of 2-(3-carbamoylphenyl)acetic acid and its analogs is essential for understanding their mechanism of action and for designing new, improved molecules.

Based on its structure, the key pharmacophoric features of 2-(3-carbamoylphenyl)acetic acid are:

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group (–COOH) can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen).

A Hydrogen Bond Donor/Acceptor: The primary amide group (–CONH₂) is also a potent hydrogen bond donor (from the N-H bonds) and acceptor (at the carbonyl oxygen).

An Aromatic Ring: The central phenyl ring provides a hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.

A Negative Ionizable Feature: At physiological pH, the carboxylic acid group is typically deprotonated to a carboxylate (–COO⁻), providing a negative charge that can form ionic bonds or strong hydrogen bonds with positively charged residues like lysine (B10760008) or arginine.

These features and their spatial arrangement are critical for molecular recognition by a receptor or enzyme.

Identification and Characterization of Putative Molecular Targets in vitro

In vitro studies are crucial for identifying the specific proteins that a compound interacts with and for characterizing the nature of that interaction. These experiments are performed in a controlled environment outside of a living organism, using purified enzymes or receptor preparations.

One of the primary mechanisms by which drugs exert their effects is through the inhibition or activation of enzymes. In vitro kinetic analyses are performed to determine if a compound can modulate an enzyme's activity and to quantify its potency.

A study focused on developing small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction identified an analog of 2-(3-carbamoylphenyl)acetic acid, specifically 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid, as a potent inhibitor. This protein-protein interaction is a key target in the Wnt/β-catenin signaling pathway, which is often hyperactive in cancer. Through medicinal chemistry optimization, a lead compound was developed that disrupts the β-catenin/BCL9 interaction with a Ki (inhibition constant) of 3.6 μM in a competitive inhibition assay. This demonstrates that analogs of 2-(3-carbamoylphenyl)acetic acid can be designed to target specific and challenging protein-protein interfaces.

Further illustrating this approach, studies on other organic acids have demonstrated their potential as enzyme inhibitors. For example, various organic acids found in vinegars have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The inhibitory potency is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

The following table shows in vitro enzyme inhibition data for various organic acids against digestive enzymes, highlighting the range of potencies that can be observed.

| Organic Acid | Target Enzyme | IC₅₀ (µM/mL) |

| Acetic Acid | α-Amylase | 24.97±0.15 |

| Acetic Acid | α-Glucosidase | 15.34±0.04 |

| Citric Acid | α-Amylase | 0.64±0.04 |

| Citric Acid | α-Glucosidase | 8.95±0.05 |

| Malic Acid | α-Amylase | 1.05±0.01 |

| Malic Acid | α-Glucosidase | 11.25±0.03 |

Data adapted from a study on organic acids from commercial vinegars.

Receptor binding assays are a cornerstone of drug discovery, used to measure the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand with known high affinity for the target receptor. The assay measures the ability of a test compound, such as 2-(3-carbamoylphenyl)acetic acid, to compete with the labeled ligand for binding to the receptor.

The process involves incubating the receptor preparation (e.g., cell membranes containing the receptor) with the labeled ligand and various concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free ligands are separated, and the amount of bound labeled ligand is quantified. A potent test compound will displace the labeled ligand, resulting in a lower signal. The data are used to calculate the IC₅₀ of the test compound, which can then be converted to a binding affinity constant (Ki).

For example, the study on β-catenin/BCL9 inhibitors used an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) competitive inhibition assay to determine the Ki value of its lead compound. This type of assay is a modern, high-throughput method that avoids the need for radioactivity and physical separation steps. Such assays are critical for confirming direct target engagement and for screening libraries of compounds to identify new receptor ligands.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the direct physical engagement of a ligand with its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for establishing a direct mechanism of action.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. acs.org In the context of 2-(3-Carbamoylphenyl)acetic acid and its analogs, SPR would be employed to study their binding to a putative protein target, such as β-catenin. In a typical SPR experiment, the protein of interest (e.g., β-catenin) is immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR angle. bohrium.com This allows for the determination of the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity. nih.gov

For instance, in the investigation of inhibitors targeting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI), SPR has been a key validation tool. nih.govacs.org A competitive SPR assay can be designed where the β-catenin protein is immobilized, and a known binding partner (like a BCL9 peptide) is pre-mixed with the inhibitor candidate before being flowed over the chip. A reduction in the binding of the BCL9 peptide in the presence of the inhibitor would confirm competitive binding and allow for the determination of the inhibitor's affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. frontiersin.org This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a_ or K_D_), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). stanford.edu In a typical ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured and used to derive the thermodynamic parameters. nih.gov

ITC has been instrumental in characterizing the binding of small molecule inhibitors to β-catenin. nih.gov For example, to confirm the direct binding of a 2-(3-Carbamoylphenyl)acetic acid analog to β-catenin, ITC would be performed. The resulting data would not only confirm the interaction but also provide insight into the nature of the binding forces (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions) through the enthalpic and entropic contributions. stanford.edu

The following interactive table illustrates the type of data that would be generated from SPR and ITC experiments for a hypothetical analog of 2-(3-Carbamoylphenyl)acetic acid targeting the β-catenin/BCL9 interaction.

| Compound | Technique | Target | K_D (μM) | k_a_ (1/Ms) | k_d_ (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Analog A | SPR | β-catenin | 5.2 | 1.5 x 10^4 | 7.8 x 10^-2 | - | - |

| Analog B | ITC | β-catenin | 2.5 | - | - | -8.5 | -2.1 |

This table presents hypothetical data for illustrative purposes.

Mechanisms of Action at the Cellular and Subcellular Level (Focus on in vitro cellular assays and biochemical pathways)

Understanding the molecular interactions of a compound is the first step; the subsequent challenge is to elucidate its effects within the complex environment of a living cell. In vitro cellular assays are critical for dissecting the mechanisms of action at the cellular and subcellular levels.

For a drug to be effective, it must reach its intracellular target. Cellular uptake and distribution studies are therefore essential. A common in vitro model for assessing intestinal permeability, a key factor for orally administered drugs, is the Caco-2 cell line. mdpi.comyoutube.com These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. youtube.com

To evaluate the permeability of a compound like 2-(3-Carbamoylphenyl)acetic acid, it would be applied to the apical side of the Caco-2 monolayer, and its appearance on the basolateral side would be monitored over time. mdpi.com The apparent permeability coefficient (P_app_) can then be calculated. These assays can also identify if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit intracellular accumulation. nih.gov

The intracellular distribution can be studied using techniques like fluorescence microscopy, if the compound is intrinsically fluorescent or has been tagged with a fluorescent probe. This can help to determine if the compound localizes to specific subcellular compartments, such as the nucleus or cytoplasm, which is particularly relevant for inhibitors of transcription factors like β-catenin.

Based on the activity of its analogs, 2-(3-Carbamoylphenyl)acetic acid is hypothesized to modulate the Wnt/β-catenin signaling pathway. youtube.com This pathway is crucial in development and is frequently hyperactivated in cancers. stanford.edumoffitt.org A key event in this pathway is the interaction of β-catenin with the transcriptional co-activator BCL9 in the nucleus, which drives the expression of oncogenes. youtube.com

Inhibitors of this pathway are expected to disrupt the β-catenin/BCL9 complex, leading to the downregulation of Wnt target genes. The effect of 2-(3-Carbamoylphenyl)acetic acid on this pathway would be assessed by measuring the expression levels of known Wnt target genes, such as c-Myc and Cyclin D1, using techniques like quantitative real-time PCR (qRT-PCR) or Western blotting. A reduction in the mRNA or protein levels of these genes in the presence of the compound would indicate a specific modulation of the Wnt/β-catenin pathway. nih.gov

The following table shows hypothetical data from a qRT-PCR experiment assessing the effect of an analog of 2-(3-Carbamoylphenyl)acetic acid on Wnt target gene expression in a cancer cell line with activated Wnt signaling.

| Treatment | c-Myc mRNA (Fold Change) | Cyclin D1 mRNA (Fold Change) |

| Vehicle Control | 1.00 | 1.00 |

| Analog C (10 μM) | 0.45 | 0.52 |

This table presents hypothetical data for illustrative purposes.

To specifically and quantitatively measure the activity of a signaling pathway, reporter gene assays are widely used. bohrium.comresearchgate.net For the Wnt/β-catenin pathway, a common tool is the TCF/LEF reporter assay. bpsbioscience.com In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. researchgate.net When the Wnt pathway is active, β-catenin associates with TCF/LEF transcription factors, driving the expression of the luciferase gene.

An inhibitor of the β-catenin/BCL9 interaction, such as a derivative of 2-(3-Carbamoylphenyl)acetic acid, would be expected to decrease the luciferase activity in a dose-dependent manner in cells where the Wnt pathway is constitutively active. bohrium.com This provides a robust and high-throughput method for quantifying the inhibitory potential of a compound on the signaling cascade. acs.org

Furthermore, pathway-specific assays can be used to pinpoint the site of action of the inhibitor. For instance, if a compound is hypothesized to act downstream of GSK-3β, it should be able to inhibit Wnt signaling even when the pathway is activated by a GSK-3β inhibitor. aacrjournals.org By using different activators that stimulate the pathway at various points, the precise target of the compound within the cascade can be delineated. acs.org

Advanced Spectroscopic and Analytical Methodologies for the Characterization and Quantification of 2 3 Carbamoylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Analysis of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(3-Carbamoylphenyl)acetic acid". Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the protons of the phenyl ring would appear as a complex multiplet pattern in the aromatic region (approximately 7.5-8.2 ppm). The methylene (B1212753) (CH₂) protons adjacent to the carboxylic acid and the phenyl ring would likely resonate as a singlet at around 3.7 ppm. The protons of the carbamoyl (B1232498) group (-CONH₂) would give rise to two distinct signals in the range of 7.4-7.9 ppm, often appearing as broad singlets due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond. The acidic proton of the carboxylic acid group (-COOH) would be observed as a very broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to appear at the most downfield positions, typically in the range of 170-180 ppm. oregonstate.edu The aromatic carbons would resonate between 125 and 140 ppm, while the methylene carbon would be found further upfield, around 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Carbamoylphenyl)acetic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s) | ~175 |

| CH₂ | ~3.7 (s) | ~41 |

| Aromatic CH | 7.5-8.2 (m) | 127-135 |

| CONH₂ | 7.4-7.9 (broad s) | ~169 |

Note: Predicted values are estimates and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Synthesized Compounds and Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of "2-(3-Carbamoylphenyl)acetic acid" and its synthetic intermediates. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), which allows for the determination of a unique elemental formula.

The calculated exact mass of "2-(3-Carbamoylphenyl)acetic acid" (C₉H₉NO₃) is 179.05824 Da. nih.govbiosynth.com HRMS analysis of a synthesized sample should yield a measured mass that corresponds to this value within a very narrow margin of error (e.g., ± 5 ppm), thus confirming its molecular formula.

Table 2: Predicted HRMS Data for 2-(3-Carbamoylphenyl)acetic acid

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀NO₃]⁺ | 180.06552 |

| [M+Na]⁺ | [C₉H₉NNaO₃]⁺ | 202.04746 |

| [M-H]⁻ | [C₉H₈NO₃]⁻ | 178.05096 |

Data sourced from PubChem. uni.lu

Chromatographic Separation Techniques for Purity Assessment, Isolation, and Quantification in Research Syntheses

Chromatographic methods are fundamental for the separation, purification, and quantification of "2-(3-Carbamoylphenyl)acetic acid" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like "2-(3-Carbamoylphenyl)acetic acid". nih.gov A typical analytical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of acid like formic or acetic acid) and an organic modifier (like acetonitrile (B52724) or methanol). sielc.comjchr.org

Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance (likely around 210-254 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area is proportional to the concentration and is used for quantification. mdpi.com

For preparative applications, the analytical method is scaled up using a larger column and higher flow rates to isolate larger quantities of the pure compound. Method validation according to ICH guidelines would be necessary for quality control, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. jchr.org

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. nih.gov "2-(3-Carbamoylphenyl)acetic acid" itself has low volatility due to the presence of the carboxylic acid and amide functional groups. Therefore, direct analysis by GC is challenging.

However, GC can be employed for its analysis after a derivatization step to convert it into a more volatile and thermally stable analogue. researchgate.net A common derivatization reaction is esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) or a silylating agent to form the corresponding methyl ester or silyl (B83357) ester. These derivatives are more amenable to GC analysis. GC can be useful for monitoring the progress of certain reactions, for instance, by tracking the disappearance of a volatile starting material.

X-ray Crystallography for Absolute Stereochemistry, Molecular Conformation, and Supramolecular Interactions

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline solid at atomic resolution. This method can provide precise information on bond lengths, bond angles, and torsional angles of "2-(3-Carbamoylphenyl)acetic acid". nih.gov

For this technique to be successful, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. st-andrews.ac.uk

The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the orientation of the carbamoyl and acetic acid groups relative to the phenyl ring. Furthermore, it would provide detailed insights into the intermolecular interactions, such as hydrogen bonding involving the amide and carboxylic acid groups, which govern the crystal packing and the supramolecular architecture. nih.gov If chiral derivatives were synthesized, X-ray crystallography could be used to determine the absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chem-soc.siresearchgate.net

For "2-(3-Carbamoylphenyl)acetic acid", the IR spectrum would show several characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

N-H stretching bands from the primary amide, appearing as two distinct peaks around 3100-3500 cm⁻¹.

A strong C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.

A strong C=O stretching band (Amide I band) for the amide, usually around 1650-1690 cm⁻¹. oregonstate.edu

An N-H bending band (Amide II band) around 1600-1640 cm⁻¹.

C-O stretching and O-H bending bands from the carboxylic acid group between 1200 and 1440 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and the carbon skeleton.

Both IR and Raman spectroscopy are also powerful tools for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties and will exhibit different vibrational spectra due to variations in their crystal packing and intermolecular interactions.

Table 3: Characteristic IR Absorption Frequencies for 2-(3-Carbamoylphenyl)acetic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | N-H stretch | 3100-3500 (two bands) |

| Amide | C=O stretch (Amide I) | 1650-1690 |

| Amide | N-H bend (Amide II) | 1600-1640 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Values are typical ranges and can be influenced by the molecular environment. oregonstate.edu

Computational Chemistry and in Silico Approaches in the Study of 2 3 Carbamoylphenyl Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity Predictions, and Spectroscopic Property Simulation

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule from first principles. For 2-(3-Carbamoylphenyl)acetic acid, methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity. researchgate.net Typically, the molecule's geometry is optimized using a functional such as B3LYP with a basis set like 6-31+G(d,p) to find its lowest energy conformation. researchgate.net

These calculations yield crucial parameters that describe the molecule's behavior. The distribution of electron density, for instance, is visualized through the Molecular Electrostatic Potential (MEP) map, which identifies regions susceptible to electrophilic and nucleophilic attack. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, QM methods can simulate spectroscopic properties. By calculating harmonic vibrational frequencies, theoretical infrared (IR) and Raman spectra can be generated. researchgate.net These simulated spectra can be compared with experimental data to confirm the molecular structure and vibrational mode assignments.

| MEP Maxima/Minima | kcal/mol | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. mdpi.com |

Molecular Docking and Scoring in Protein-Ligand Systems for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(3-Carbamoylphenyl)acetic acid, this method is crucial for identifying potential biological targets and estimating its binding affinity. The process involves placing the ligand into the binding site of a protein receptor in various conformations and orientations.

Using software like Glide, a scoring function then evaluates the fitness of each pose, providing an estimate of the binding free energy (e.g., in kcal/mol). nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the carbamoyl (B1232498) and carboxylic acid groups of 2-(3-Carbamoylphenyl)acetic acid are likely to participate in hydrogen bonding, a critical component of its binding mode. These docking studies are instrumental in hypothesis-driven drug design, suggesting how modifications to the ligand's structure could enhance its binding affinity and selectivity for a particular target. nih.gov

Table 2: Hypothetical Molecular Docking Results for 2-(3-Carbamoylphenyl)acetic acid against Potential Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

|---|---|---|---|

| Enzyme A | -8.5 | Arg120, Ser234 | Hydrogen Bond with Carboxylic Acid |

| Receptor B | -7.2 | Phe88, Leu92 | Hydrophobic Interaction with Phenyl Ring |

| Enzyme C | -9.1 | Asn150, Gln152 | Hydrogen Bond with Carbamoyl Group |

| Enzyme A (Mutant) | -6.4 | Ser234 | Loss of key interaction due to mutation |

Molecular Dynamics (MD) Simulations for Conformational Sampling, Binding Mechanism Insights, and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system.

For 2-(3-Carbamoylphenyl)acetic acid bound to a protein target, an MD simulation can validate the docking results by assessing the stability of the predicted binding pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. herbmedpharmacol.com MD simulations can also reveal important information about the binding mechanism, such as the role of water molecules in the binding site and subtle conformational changes in the protein upon ligand binding. nih.gov This detailed understanding of the dynamic behavior of the complex is invaluable for lead optimization.

Table 3: Goals and Potential Outcomes of an MD Simulation for the 2-(3-Carbamoylphenyl)acetic acid-Protein Complex

| Simulation Goal | Metric/Analysis | Potential Outcome |

|---|---|---|

| Assess Binding Stability | Ligand RMSD | A low and stable RMSD value indicates the ligand remains in the binding pocket. |

| Evaluate Protein Stability | Protein RMSD | A stable protein backbone RMSD suggests the ligand does not induce major destabilizing conformational changes. |

| Characterize Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein-ligand complex. |

| Analyze Interactions | Hydrogen Bond Analysis | Determines the persistence of key hydrogen bonds over the simulation time. |

| Estimate Binding Free Energy | MM/PBSA or MM/GBSA calculations | Provides a more accurate estimation of binding affinity by considering solvation effects. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design and Prediction of Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For 2-(3-Carbamoylphenyl)acetic acid, a QSAR model can be developed to guide the design of new analogues with improved potency.

The process begins by generating a dataset of related compounds with known biological activities (e.g., IC50 values). nih.gov Various molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electronic fields). Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. nih.gov A statistically robust QSAR model (indicated by high R² and Q² values) can then be used to predict the activity of newly designed, unsynthesized analogues of 2-(3-Carbamoylphenyl)acetic acid, prioritizing the most promising candidates for synthesis and testing. epa.gov

Table 4: Example of a Hypothetical 2D-QSAR Model for Analogues of 2-(3-Carbamoylphenyl)acetic acid

| Dependent Variable | Independent Variables (Descriptors) | Sample QSAR Equation | Interpretation |

|---|

| pIC50 (logarithmic activity) | ALogP (lipophilicity), TPSA (polar surface area), Num_H_Donors (hydrogen bond donors) | pIC50 = 0.5(ALogP) - 0.2(TPSA) + 0.8*(Num_H_Donors) + C | This hypothetical model suggests that increasing lipophilicity and the number of hydrogen bond donors, while decreasing the polar surface area, could lead to higher biological activity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery and Lead Optimization

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 2-(3-Carbamoylphenyl)acetic acid, a pharmacophore model would highlight the key features responsible for its interaction with a biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query in a virtual screening campaign. mdpi.com Large chemical databases containing millions of compounds are searched to identify molecules that match the pharmacophore model. This process efficiently filters vast chemical libraries to a manageable number of potential hits that are likely to be active. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking, and subsequently prioritized for experimental testing, accelerating the discovery of novel ligands and facilitating lead optimization. nih.gov

Table 5: Key Pharmacophoric Features of 2-(3-Carbamoylphenyl)acetic acid

| Feature Type | Molecular Group | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | Carboxylic acid -OH, Amide -NH2 | Forms directed hydrogen bonds with acceptor groups on a protein target. |

| Hydrogen Bond Acceptor | Carboxylic acid C=O, Amide C=O | Forms directed hydrogen bonds with donor groups on a protein target. |

| Aromatic Ring | Phenyl ring | Can participate in pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Feature | Phenyl ring | Interacts with nonpolar pockets in a protein's binding site. |

Applications of 2 3 Carbamoylphenyl Acetic Acid in Broader Chemical and Biological Research

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Construction

2-(3-Carbamoylphenyl)acetic acid is recognized commercially as a chemical building block, a foundational component used in the construction of more complex molecules. Its structure offers two distinct reactive sites: the carboxylic acid group and the carbamoyl (B1232498) group.

The carboxylic acid (-COOH) is a versatile functional group that can readily undergo a variety of chemical transformations. wikipedia.org These include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines, often facilitated by coupling agents, to form new amide bonds. researchgate.net

Reduction: Conversion to an alcohol.

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride to produce highly reactive acyl chlorides. wikipedia.org

The carbamoyl (-CONH2) group, or primary amide, also offers pathways for further molecular elaboration, although it is generally less reactive than a carboxylic acid. The presence of these two groups allows for selective and sequential reactions, making the compound a valuable intermediate for creating intricate molecular architectures. While specific examples of large-scale synthesis using 2-(3-Carbamoylphenyl)acetic acid as a starting material are not prominent in literature, its availability as a building block underscores its role in synthetic organic chemistry.

Utilization as a Chemical Probe for Interrogating Biological Pathways in vitro and Understanding Molecular Mechanisms

While direct studies employing 2-(3-Carbamoylphenyl)acetic acid as a chemical probe are limited, its structural motifs are present in molecules designed for biological investigation. A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The development of such probes often starts from a core structure, or scaffold, which is systematically modified to achieve desired activity and selectivity.

For instance, derivatives of phenylacetic acid have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are important targets in metabolic disease research. nih.gov The core structure of 2-(3-Carbamoylphenyl)acetic acid provides a framework that could be similarly elaborated to target specific enzymes or receptors, allowing researchers to probe their function in in vitro settings. The combination of a hydrogen bond donor/acceptor (amide) and a hydrogen bond donor/anion (carboxylic acid) provides multiple points for potential interaction with biological macromolecules.

Applications in Supramolecular Chemistry, Crystal Engineering, and Materials Science

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, built from molecular components. yu.edu.jo This is largely governed by non-covalent interactions, with hydrogen bonding being one of the most powerful and directional forces. ijacskros.com

2-(3-Carbamoylphenyl)acetic acid is an ideal candidate for applications in supramolecular chemistry and crystal engineering due to its possession of both a carboxylic acid and a primary amide group.

Hydrogen Bonding Networks: Carboxylic acids are well-known to form robust hydrogen-bonded dimers. ijacskros.com The amide group is also a potent hydrogen bond donor (N-H) and acceptor (C=O). The combination of these two groups on a single molecule allows for the formation of extensive and predictable one-, two-, or three-dimensional hydrogen-bonded networks. These self-assembled structures are fundamental to the creation of novel materials with specific physical properties.

Co-crystals: The compound can act as a co-former in the generation of pharmaceutical co-crystals. A co-crystal consists of two or more different molecules held together in a single crystal lattice by non-covalent interactions. By co-crystallizing an active pharmaceutical ingredient (API) with a benign molecule like 2-(3-Carbamoylphenyl)acetic acid, it is possible to modify the API's physical properties, such as solubility or stability, without altering its chemical structure. The ability of both the carboxylic acid and amide groups to form strong hydrogen bonds with common functional groups in APIs makes this compound a promising, albeit not yet widely reported, co-former.

Table 1: Potential Supramolecular Interactions of 2-(3-Carbamoylphenyl)acetic acid

| Functional Group | Potential Hydrogen Bond Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O) | Formation of strong, dimeric synthons; interaction with other H-bond donors/acceptors. |

| Carbamoyl (-CONH₂) | Donor (N-H) and Acceptor (C=O) | Creation of extended chains or sheets; interaction with a wide range of functional groups. |

Development of Analytical Standards and Reference Materials for Chemical and Biological Research

In analytical chemistry and pharmaceutical development, reference standards are highly purified compounds used as a benchmark for verifying the identity and purity of a substance. They are crucial for ensuring the accuracy and reproducibility of analytical methods. 2-(3-Carbamoylphenyl)acetic acid is commercially available as a reference standard. This indicates its utility in:

Quality Control: Used by researchers and manufacturers to confirm the identity and assess the purity of synthesized batches of the compound.

Method Validation: Employed during the development and validation of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Metabolite Identification: Can serve as a reference material to confirm the identity of a potential metabolite in drug metabolism studies, should it be formed from a parent drug.

Potential as a Scaffold for the Design of Advanced Chemical Tools for Mechanistic Biology

A molecular scaffold is a core structure upon which new molecules are built. The scaffold provides the basic three-dimensional framework, and by adding different chemical groups at various positions, chemists can create a library of related compounds to screen for biological activity. Phenylacetic acid and its derivatives are recognized as effective scaffolds in drug discovery. frontiersin.orggoogle.com

2-(3-Carbamoylphenyl)acetic acid represents a valuable scaffold for several reasons:

Defined Substitution Pattern: The phenyl ring provides a rigid core with a specific meta (1,3) relationship between the two functional groups.

Orthogonal Reactivity: The differing reactivity of the carboxylic acid and amide groups allows for selective chemical modification at two different vectors from the central ring.

Diverse Interactions: The functional groups can engage in various interactions with biological targets, including hydrogen bonding and ionic interactions.

By using this compound as a starting point, medicinal chemists can design and synthesize novel molecules for use as chemical tools to study biological processes or as potential therapeutic leads. For example, the phenylacetamide scaffold has been used to develop potent inhibitors of the bacterial enzyme ParE. frontiersin.org This demonstrates the potential of this chemical class to yield biologically active molecules for mechanistic studies.

Emerging Research Directions and Future Perspectives on 2 3 Carbamoylphenyl Acetic Acid

Exploration of Novel and More Sustainable Synthetic Routes and Methodologies

The synthesis of 2-(3-Carbamoylphenyl)acetic acid and its derivatives is an active area of research, with a focus on developing more efficient and environmentally friendly methods. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and result in significant chemical waste. rsc.org

Current research efforts are geared towards greener alternatives. rsc.orgurl.edu One promising approach involves palladium-catalyzed carbonylation reactions, which can form the phenylacetic acid structure in a more atom-economical manner. rsc.org Another innovative and sustainable method being explored is the use of continuous-flow reactors. This technology allows for better control over reaction conditions, can safely handle high-energy intermediates, and often leads to higher yields while minimizing waste. rsc.org

Key areas of advancement in the synthesis of this compound and its analogs include:

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki coupling are being employed to construct the core phenylacetic acid framework efficiently. inventivapharma.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, saving time and resources. rsc.org

Flow Chemistry: Continuous-flow methods offer enhanced safety and efficiency, particularly for reactions that are difficult to control in traditional batch processes. rsc.org

Alternative Starting Materials: Research is ongoing to identify more accessible and less toxic starting materials for the synthesis of 2-(3-Carbamoylphenyl)acetic acid and its derivatives. google.commdpi.com

A comparison of traditional versus emerging synthetic routes highlights the shift towards more sustainable practices in pharmaceutical manufacturing.

Advanced Mechanistic Studies on Specific Molecular Targets and Pathways in vitro

2-(3-Carbamoylphenyl)acetic acid is recognized as an impurity in the synthesis of Febuxostat, a potent inhibitor of xanthine (B1682287) oxidase. pharmtech.com Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the final steps that lead to the production of uric acid. patsnap.com Elevated levels of uric acid are associated with conditions like gout. nih.gov

Given its structural relationship to Febuxostat, in vitro studies are focused on understanding the interaction of 2-(3-Carbamoylphenyl)acetic acid with xanthine oxidase. patsnap.com These studies are crucial for determining if this compound shares the inhibitory properties of the parent drug. Research in this area also investigates the broader effects of the carbamoylphenylacetic acid scaffold on other enzymes and cellular pathways to uncover any additional biological activities. nih.gov

Rational Design of Next-Generation Analogues for Selective Biological Probes and Chemical Tools

The development of analogues of 2-(3-Carbamoylphenyl)acetic acid is a key strategy for creating selective biological probes and chemical tools. nih.govmdpi.com By systematically modifying the core structure, researchers can fine-tune the compound's properties to interact with specific biological targets. nih.govnih.gov

This rational design process involves:

Structure-Activity Relationship (SAR) Studies: These studies investigate how changes to the chemical structure affect biological activity, providing a roadmap for designing more potent and selective compounds. nih.govyoutube.comrsc.org

Computational Modeling: Molecular docking and other computational techniques are used to predict how different analogues will bind to target proteins, helping to prioritize which compounds to synthesize and test. researchgate.net

Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance desired characteristics. inventivapharma.com

The goal of this research is to create highly specific molecules that can be used to study biological processes with great precision. nih.gov These probes can be designed to fluoresce or carry other tags, allowing for the visualization of their interactions within cells. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the 2-(3-Carbamoylphenyl)acetic acid scaffold is a promising area of research. nih.gov These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, accelerating the design and optimization of new compounds. mdpi.com

Key applications of AI and ML in this context include:

Generative Models: AI can generate novel molecular structures that are predicted to have high activity against a specific target. nih.gov

Predictive Modeling: ML algorithms can predict the biological activity and pharmacokinetic properties of virtual compounds, reducing the need for extensive laboratory testing. mdpi.com

SAR Analysis: AI can assist in the analysis of structure-activity relationships, helping to identify the key chemical features responsible for a compound's effects. rsc.org

The integration of AI and ML has the potential to significantly reduce the time and cost associated with developing new therapeutic agents based on the carbamoylphenylacetic acid structure. nih.gov

Unexplored Chemical and Biological Functions of the Carbamoylphenylacetic Acid Scaffold

While much of the focus on 2-(3-Carbamoylphenyl)acetic acid has been due to its connection to Febuxostat, the broader carbamoylphenylacetic acid scaffold holds potential for a variety of other biological activities. pharmtech.com The phenylacetic acid moiety is a common feature in many biologically active molecules, including anti-inflammatory drugs and enzyme inhibitors. inventivapharma.comnih.govsci-hub.box

Future research will likely explore the following areas:

Antimicrobial Activity: The phenylacetic acid pathway is involved in bacterial metabolism, suggesting that derivatives could be developed as novel antibiotics. nih.gov

Anti-proliferative Effects: Some aspirin-based scaffolds containing similar structural elements have shown activity against cancer cell lines. iucr.org

Enzyme Inhibition: Beyond xanthine oxidase, this scaffold could be adapted to inhibit other enzymes involved in disease processes. nih.govsci-hub.box

The versatility of the carbamoylphenylacetic acid structure makes it a valuable starting point for the discovery of new compounds with a wide range of therapeutic applications.

Q & A

Q. How can the molecular structure of 2-(3-carbamoylphenyl)acetic acid be determined using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry. Key steps include:

- Crystal Growth : Recrystallize the compound from a suitable solvent (e.g., ethanol/water mixture) to obtain high-quality crystals .

- Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo Kα radiation (λ = 0.71073 Å) and measure parameters like unit cell dimensions (e.g., orthorhombic system Pbca with a = 14.2570(6) Å, b = 7.9250(4) Å, c = 29.8796(13) Å) .

- Refinement : Apply software suites (e.g., SHELX, Mercury) to refine atomic coordinates and displacement parameters. For example, C–O bond lengths in carboxyl groups typically range 1.36–1.42 Å, consistent with aromatic acetic acid derivatives .

Q. What synthetic routes are available for preparing 2-(3-carbamoylphenyl)acetic acid?

Methodological Answer: A common approach involves regioselective functionalization of phenylacetic acid derivatives:

- Bromination/Substitution : Brominate 4-methoxyphenylacetic acid using Br₂ in acetic acid, followed by substitution with a carbamoyl group via nucleophilic displacement .

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the carbamoylphenyl moiety to an acetylated precursor .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥98% purity, as verified by HPLC .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding patterns be resolved in 2-(3-carbamoylphenyl)acetic acid?

Methodological Answer: Contradictions often arise from solvent effects or polymorphism. Strategies include:

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like PLATON. For example, O–H⋯O bonds (2.65–2.75 Å) form carboxyl dimers, while C–H⋯O interactions (≤3.0 Å) stabilize crystal packing .

- Temperature-Dependent Studies : Compare data collected at 200 K vs. room temperature to assess thermal motion effects on bond lengths .

- DFT Calculations : Validate experimental geometries with computational models (e.g., B3LYP/6-31G*) to identify discrepancies caused by dynamic vs. static disorder .

Q. What methodological challenges arise in studying the biological activity of 2-(3-carbamoylphenyl)acetic acid, and how can they be addressed?

Methodological Answer: Key challenges include solubility and target specificity:

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) to achieve working concentrations ≥10 mM. Monitor aggregation via dynamic light scattering .

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric assays. For example, IC₅₀ values for COX-1 inhibition in related acetic acid derivatives range 10–50 µM .

- Structural Analogues : Compare activity with bromo- or methoxy-substituted analogues (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) to isolate electronic vs. steric effects .

Key Methodological Recommendations

- Synthesis : Prioritize regioselective bromination for carbamoyl substitution to avoid byproducts .

- Crystallography : Use low-temperature data collection (e.g., 200 K) to minimize thermal motion artifacts .

- Biological Testing : Include positive controls (e.g., aspirin for COX assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.